![molecular formula C14H13N3OS B2364862 N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1185066-70-9](/img/structure/B2364862.png)

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene is a heterocyclic compound and is one of the privileged structures in drug discovery. This core exhibits various biological activities allowing them to act as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents and many more .

Synthesis Analysis

While specific synthesis methods for “N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide” were not found, benzo[b]thiophene derivatives can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

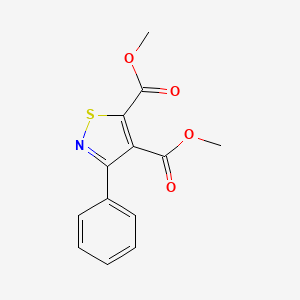

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been studied using techniques such as X-ray crystallography . These studies provide insights into the arrangement of atoms in the molecule and the nature of the chemical bonds between them.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives have been used in various chemical reactions. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary widely depending on the specific compound. For example, some compounds are solids at room temperature .

Scientific Research Applications

- Antimicrobial Activity : Thiophene derivatives, including those containing the benzothiophene moiety, have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacteria (such as Staphylococcus aureus and Escherichia coli) and fungi (like Candida albicans) .

- Analgesic and Anti-Inflammatory Effects : Some thiophene derivatives exhibit analgesic and anti-inflammatory properties, making them potential candidates for pain management and inflammation control .

- Antitumor Activity : The compound’s inhibitory effects on tumor growth and metastasis have been studied, highlighting its potential in cancer research .

- Organic Semiconductors : Thiophene derivatives play a crucial role in the development of organic semiconductors. They contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Thiophene-mediated molecules are utilized as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various applications .

- Researchers have evaluated novel benzothiophene derivatives for their biological activity. These compounds were tested against various microorganisms, including bacteria (Gram-positive and Gram-negative) and fungi .

- Some thiophene derivatives, including benzothiophenes, exhibit estrogen receptor modulating effects. These properties may have implications in hormone-related conditions .

- Thiophene-containing compounds have been investigated as kinase inhibitors. Their potential impact on cellular signaling pathways and disease-related kinases is an area of active research .

Medicinal Chemistry

Material Science

Corrosion Inhibition

Biological Evaluation

Estrogen Receptor Modulation

Kinase Inhibition

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological and pharmacological properties .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-2-17-7-5-12(16-17)14(18)15-11-3-4-13-10(9-11)6-8-19-13/h3-9H,2H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNOIYXXYQJPPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)

![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)

methanone](/img/structure/B2364797.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)